erythro-4-Hydroxy Ritalinic Acid

Descripción

Propiedades

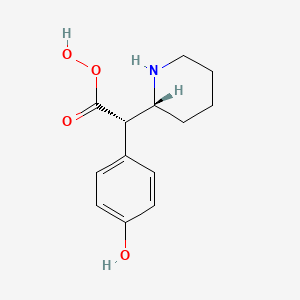

Fórmula molecular |

C13H17NO4 |

|---|---|

Peso molecular |

251.28 g/mol |

Nombre IUPAC |

(2S)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]ethaneperoxoic acid |

InChI |

InChI=1S/C13H17NO4/c15-10-6-4-9(5-7-10)12(13(16)18-17)11-3-1-2-8-14-11/h4-7,11-12,14-15,17H,1-3,8H2/t11-,12+/m1/s1 |

Clave InChI |

XRRKSPUBNIRWRT-NEPJUHHUSA-N |

SMILES isomérico |

C1CCN[C@H](C1)[C@H](C2=CC=C(C=C2)O)C(=O)OO |

SMILES canónico |

C1CCNC(C1)C(C2=CC=C(C=C2)O)C(=O)OO |

Origen del producto |

United States |

synthesis of erythro-4-hydroxyritalinic acid

An In-depth Technical Guide to the Synthesis of erythro-4-Hydroxyritalinic Acid

Introduction

erythro-4-Hydroxyritalinic acid is a significant metabolite of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Understanding the synthesis of its metabolites is crucial for comprehensive pharmacological and toxicological profiling. This guide provides a detailed, technically-focused overview of the chemical synthesis of the erythro diastereomer of 4-hydroxyritalinic acid. We will delve into the strategic considerations for the synthetic pathway, provide detailed experimental protocols, and explain the rationale behind the methodological choices, with a particular focus on the challenges of stereochemical control.

Retrosynthetic Analysis

A logical retrosynthetic analysis of erythro-4-hydroxyritalinic acid reveals a convergent synthetic strategy. The primary disconnection is at the ester linkage, leading back to the corresponding methyl ester, erythro-4-hydroxymethylphenidate. The core α-aryl-α-pyridyl acetic acid structure can be traced back to a nitrile precursor, which offers a robust and well-established entry point for constructing the carbon skeleton. The para-hydroxyl group on the phenyl ring is masked as a methoxy ether during the initial steps to prevent unwanted side reactions, and is deprotected in the final stages of the synthesis.

Sources

The Pharmacology of erythro-4-hydroxy ritalinic acid: An In-Depth Technical Guide

Introduction: The Metabolic Journey of Methylphenidate

Methylphenidate (MPH), a widely prescribed central nervous system stimulant for the management of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, undergoes extensive metabolism following administration.[1][2] The primary metabolic pathway involves de-esterification by the enzyme carboxylesterase 1 (CES1), predominantly in the liver, to form ritalinic acid (RA).[3][4][5][6] This process is a critical step in the deactivation and elimination of the drug.[2][3]

Methylphenidate possesses two chiral centers, resulting in four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro.[2][7][8] The pharmacological activity of MPH is primarily attributed to the d-threo enantiomer, which exhibits a higher affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][6][9] The erythro racemate was historically removed from pharmaceutical preparations to improve the therapeutic index.[1]

Beyond the primary de-esterification, MPH can also undergo aromatic hydroxylation to form hydroxylated metabolites, including p-hydroxymethylphenidate (p-hydroxy-MPH) and subsequently, through de-esterification, p-hydroxyritalinic acid.[4][5][9] This guide focuses specifically on the pharmacological activity of one of these hydroxylated metabolites: erythro-4-hydroxy ritalinic acid (also referred to as erythro-p-hydroxyritalinic acid).

The metabolic conversion of methylphenidate to its various metabolites is a key determinant of its pharmacokinetic and pharmacodynamic profile. Understanding the activity, or lack thereof, of these metabolites is crucial for a comprehensive toxicological and therapeutic assessment.

Figure 1: Simplified metabolic pathway of methylphenidate.

Pharmacological Activity of erythro-4-hydroxy ritalinic acid: Insights from In Vivo Studies

The available scientific literature on the direct pharmacological effects of erythro-4-hydroxy ritalinic acid is sparse, with a single seminal study providing the most definitive data to date. A 1981 study by Patrick, Kilts, and Breese synthesized and evaluated the in vivo dopaminergic activity of hydroxylated metabolites of methylphenidate, including the erythro and threo racemates of p-hydroxyritalinic acid.[3][7]

The primary endpoint of this investigation was the assessment of locomotor activity in rats following intracerebroventricular (ICV) administration of the synthesized compounds. This route of administration bypasses the blood-brain barrier, allowing for a direct evaluation of the central effects of the substances.

The study revealed that the intracerebroventricular administration of both erythro-dl-p-hydroxyritalinic acid and threo-dl-p-hydroxyritalinic acid, as well as their non-hydroxylated counterparts (erythro- and threo-ritalinic acid), resulted in a small increase in locomotor activity relative to their corresponding methyl esters.[3][7] Crucially, the authors noted that this modest increase in activity was not appreciably affected by the stereochemistry (erythro vs. threo) or by para-hydroxylation .[3][7]

This finding suggests that while not entirely inert when administered directly into the central nervous system, erythro-4-hydroxy ritalinic acid possesses a very low level of intrinsic pharmacological activity. The observed minor increase in locomotor activity is significantly less pronounced than that of the parent compound, methylphenidate, and its hydroxylated precursor, p-hydroxymethylphenidate.[7]

Experimental Protocol: Assessment of Locomotor Activity

While the full detailed protocol from the 1981 study is not available, a standard methodology for such an investigation would likely involve the following steps:

-

Animal Model: Male rats of an inbred strain would be utilized to ensure genetic consistency.

-

Surgical Preparation: Animals would undergo stereotaxic surgery for the implantation of a cannula into a cerebral ventricle (e.g., the lateral ventricle) to allow for intracerebroventricular (ICV) administration of the test compounds. A period of post-operative recovery would be necessary.

-

Compound Administration: Synthesized erythro-dl-p-hydroxyritalinic acid, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid), would be microinjected through the implanted cannula directly into the cerebral ventricle of conscious, freely moving rats.

-

Locomotor Activity Monitoring: Immediately following administration, individual rats would be placed in an open-field arena or a specialized activity chamber equipped with photobeams or other automated tracking systems to quantify locomotor activity.[10]

-

Data Collection: Key parameters such as the number of beam breaks, distance traveled, and time spent moving would be recorded over a defined period.

-

Control Groups: Control groups would receive injections of the vehicle alone, as well as the parent compounds (methylphenidate racemates and ritalinic acid racemates) to provide a comparative baseline for activity.

-

Data Analysis: The locomotor activity data for the erythro-4-hydroxy ritalinic acid group would be statistically compared to the control groups to determine the significance of any observed effects.

Figure 2: A generalized experimental workflow for assessing the effect of centrally administered compounds on locomotor activity.

Receptor Binding Profile and Mechanistic Considerations

There is currently no available data on the specific receptor binding affinities of erythro-4-hydroxy ritalinic acid. However, based on the established pharmacology of methylphenidate and its primary metabolites, some inferences can be drawn.

Methylphenidate exerts its therapeutic effects primarily by blocking the reuptake of dopamine and norepinephrine, thereby increasing their synaptic concentrations.[1][4][6] This action is mediated through its binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][4] Ritalinic acid, the major de-esterified metabolite, is considered pharmacologically inactive because the carboxylate group resulting from hydrolysis significantly reduces its affinity for DAT and NET.[2][3]

It is highly probable that erythro-4-hydroxy ritalinic acid, which also possesses this carboxylate group, would similarly exhibit negligible affinity for DAT and NET. The addition of a hydroxyl group on the phenyl ring is unlikely to restore the binding affinity lost through de-esterification.

The minor locomotor activity observed in the study by Patrick et al. could potentially be mediated through other, low-affinity interactions with other receptor systems, or through non-specific effects. However, without direct binding studies, this remains speculative.

Pharmacokinetics and Blood-Brain Barrier Penetration

The pharmacokinetic profile of erythro-4-hydroxy ritalinic acid has not been specifically characterized. As a hydroxylated derivative of ritalinic acid, it is expected to be more polar than methylphenidate. This increased polarity would likely limit its ability to cross the blood-brain barrier (BBB) under normal physiological conditions.

Studies have suggested that methylphenidate itself is a weak substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB.[5] The more polar nature of its ritalinic acid metabolites would further hinder passive diffusion into the central nervous system. Therefore, it is highly improbable that peripherally formed erythro-4-hydroxy ritalinic acid would achieve centrally active concentrations. The experimental design of the Patrick et al. study, utilizing direct intracerebroventricular administration, was necessary to circumvent this anticipated poor BBB penetration.[7]

Quantitative Data Summary

The available quantitative data on the pharmacological activity of erythro-4-hydroxy ritalinic acid is limited to the qualitative and comparative observations from the 1981 study by Patrick, Kilts, and Breese.

| Compound | Route of Administration | Effect on Locomotor Activity | Potency Relative to Methylphenidate | Reference |

| erythro-dl-p-hydroxyritalinic acid | Intracerebroventricular | Small increase | Very low | [3][7] |

| threo-dl-p-hydroxyritalinic acid | Intracerebroventricular | Small increase | Very low | [3][7] |

| dl-Ritalinic Acid (erythro & threo) | Intracerebroventricular | Small increase | Very low | [7] |

| dl-Methylphenidate (erythro & threo) | Intracerebroventricular | Significant increase | High | [7] |

| threo-dl-p-Hydroxymethylphenidate | Intracerebroventricular | Significant increase (greater than methylphenidate) | Very High | [7] |

Conclusion and Future Directions

Based on the available evidence, erythro-4-hydroxy ritalinic acid is a minor, hydroxylated metabolite of methylphenidate with very low intrinsic pharmacological activity. The only direct in vivo study demonstrated a small, non-specific increase in locomotor activity in rats following direct central administration, an effect that was not significantly different from other ritalinic acid derivatives.[3][7] Its polar nature suggests poor penetration of the blood-brain barrier, further limiting its potential for central nervous system effects under normal therapeutic use of methylphenidate.

For drug development professionals and researchers, erythro-4-hydroxy ritalinic acid can be reasonably considered a pharmacologically inactive metabolite. Further research into this specific compound would be of low priority unless evidence emerges of its formation in significant quantities or unforeseen off-target effects. Future investigations, should they be warranted, could focus on:

-

In vitro receptor binding assays to definitively quantify its affinity for DAT, NET, and a broader panel of CNS receptors.

-

In vivo microdialysis studies to assess its potential to modulate neurotransmitter levels following direct central administration.

-

Pharmacokinetic studies to determine its formation, distribution, and elimination profile in various species, including humans.

References

-

Patrick, K. S., Kilts, C. D., & Breese, G. R. (1981). Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. Journal of Medicinal Chemistry, 24(10), 1237–1240. [Link]

-

Wikipedia. (n.d.). Methylphenidate. Retrieved March 15, 2026, from [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]

-

ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved March 15, 2026, from [Link]

-

Psych Scene Hub. (2020, September 4). Methylphenidate – Mechanism of Action, Dosage & Side Effects. [Link]

-

U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. [Link]

-

National Center for Biotechnology Information. (2024, October 29). Methylphenidate - StatPearls. [Link]

-

PubMed. (1981). Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. [Link]

-

Schmid, T. E., Graw, J., & Wild, P. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(3), 375-384. [Link]

- Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(10), 946-954.

- Spiller, H. A., Hays, H. L., & Aleguas, A. (2013). Overdose of extended-release methylphenidate in a child. Journal of Medical Toxicology, 9(3), 282-285.

- Markowitz, J. S., DeVane, C. L., Ramamoorthy, S., & Zhu, H. J. (2009). The psychostimulant d-threo-(R,R)-methylphenidate binds as an agonist to the 5HT(1A) receptor. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(2), 123-125.

-

U.S. Food and Drug Administration. (n.d.). Ritalin LA. [Link]

-

Taylor & Francis. (n.d.). Ritalinic acid – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Ritalinic acid. Retrieved March 15, 2026, from [Link]

-

Springer Medizin. (n.d.). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. [Link]

-

ResearchGate. (n.d.). Effect of drugs on the locomotory activity of animals. Locomotor...[Link]

Sources

- 1. Methylphenidate - Wikipedia [en.wikipedia.org]

- 2. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacology of hydroxylated metabolites of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers | springermedizin.de [springermedizin.de]

- 8. graminex.com [graminex.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Hidden Pharmacodynamics of Methylphenidate: Discovery and Analysis of Hydroxylated Metabolites

Whitepaper by: Senior Application Scientist Target Audience: Pharmacologists, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Paradigm Shift in Methylphenidate Metabolism

For decades, the pharmacokinetic profile of methylphenidate (MPH)—a frontline central nervous system stimulant for ADHD and narcolepsy—was viewed through a monolithic lens. Classical models dictated that MPH was metabolized almost exclusively by carboxylesterase 1 (CES1) via de-esterification into the pharmacologically inactive ritalinic acid (RA)[1].

However, advanced metabolomic profiling and structural biochemical analyses have dismantled this "CES1-only" framework. Accumulating evidence reveals a multi-enzyme model where cytochrome P450 enzymes (CYP2B6, CYP2E1, and CYP3A4) drive secondary, yet highly significant, clearance pathways[2]. Among these secondary pathways is the discovery of hydroxylated metabolites—specifically p-hydroxymethylphenidate (HOMPH) and 6-oxo-methylphenidate . While these metabolites represent a minor fraction of total excretion, the intrinsic pharmacological activity of HOMPH presents critical implications for neuropharmacokinetics, drug-drug interactions, and individualized medicine[3].

This technical guide explores the discovery, pharmacological significance, and bioanalytical quantification of hydroxylated MPH metabolites, providing a self-validating methodological framework for modern researchers.

The Multi-Enzyme Metabolic Landscape

The biotransformation of MPH is stereoselective and highly dependent on the interplay between hepatic esterases and the cytochrome P450 system[4].

-

Primary Pathway (De-esterification): CES1 rapidly hydrolyzes the methyl ester linkage of MPH to yield ritalinic acid, accounting for 60–80% of the recovered dose in human urine[1].

-

Secondary Pathway (Aromatic Hydroxylation): CYP2E1 and CYP2B6 catalyze the aromatic hydroxylation of the phenyl ring, producing p-hydroxymethylphenidate[2]. This intermediate is subsequently glucuronidated to p-hydroxy-ritalinic acid glucuronide, accounting for ~2.5% of the total dose[1].

-

Tertiary Pathway (Microsomal Oxidation): Microsomal oxidation yields the inactive 6-oxo-methylphenidate, which is further de-esterified to 6-oxo-ritalinic acid (~1.5% of the dose)[1].

Figure 1: Multi-enzyme metabolic pathways of methylphenidate highlighting hydroxylated derivatives.

Discovery and Pharmacological Paradox of HOMPH

The discovery and structural confirmation of hydroxylated MPH metabolites were pioneered by Patrick, Kilts, and Breese (1981). They successfully synthesized threo-dl-p-hydroxymethylphenidate and erythro-dl-p-hydroxymethylphenidate to evaluate their in vivo dopaminergic activity[5].

The Pharmacological Paradox

When administered intracerebroventricularly (ICV) to bypass the blood-brain barrier, threo-dl-p-hydroxymethylphenidate elicited a maximal locomotor response in rats that was significantly greater than that of the parent methylphenidate[5]. This established HOMPH as a highly potent dopaminergic agent.

However, subsequent distribution studies revealed a pharmacokinetic paradox. Following systemic administration (i.v. or p.o.), HOMPH was detected primarily in the liver and kidney, heavily conjugated as a glucuronide[6]. Brain concentrations of parent MPH were found to be 900 times higher than those of HOMPH[6].

Scientific Consensus: While HOMPH possesses superior intrinsic activity at the dopamine transporter (DAT), its high polarity and rapid hepatic conjugation prevent significant central nervous system (CNS) penetration under normal physiological conditions[6]. Therefore, the central effects of MPH do not depend upon conversion to HOMPH; rather, HOMPH serves as a critical biomarker for CYP450 induction/inhibition and potential peripheral toxicity.

Quantitative Metabolic Profile

To facilitate bioanalytical assay design, the pharmacokinetic parameters and excretion profiles of MPH metabolites are summarized below.

| Metabolite | Primary Pathway | Enzyme(s) Involved | Pharmacological Activity | Excretion Profile (% of Dose) |

| Ritalinic Acid (RA) | De-esterification | CES1 | Inactive | 60–80% (Urine)[1] |

| p-Hydroxymethylphenidate | Aromatic Hydroxylation | CYP2E1, CYP2B6 | Highly Active (ICV) | ~2.5% (as Glucuronide)[1] |

| 6-oxo-methylphenidate | Microsomal Oxidation | Hepatic Microsomes | Inactive | ~1.5%[1] |

| Ethylphenidate | Transesterification | CYP3A4, CES1 (w/ EtOH) | Active | Variable (Ethanol-dependent)[2] |

Analytical Methodology: Self-Validating LC-MS/MS Protocol

Figure 2: Self-validating LC-MS/MS workflow for the quantification of MPH and HOMPH.

Step-by-Step Experimental Protocol

Step 1: Matrix Spiking with Deuterated Internal Standards (IS)

-

Action: Aliquot 100 µL of plasma or brain homogenate. Spike with 10 µL of a stable isotope-labeled internal standard mix (MPH-d9 and HOMPH-d3 at 50 ng/mL).

-

Causality & Self-Validation: Deuterated standards co-elute with the target analytes but are distinguishable by mass. Because they experience the exact same extraction losses and matrix-induced ion suppression as the endogenous analytes, calculating the area ratio (Analyte/IS) inherently self-corrects the data, validating extraction recovery.

Step 2: Protein Precipitation and De-conjugation

-

Action: Add 10 µL of β -glucuronidase (to cleave HOMPH-glucuronide conjugates) and incubate at 37°C for 1 hour. Follow with 300 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

-

Causality: HOMPH exists primarily in a conjugated state in the periphery[6]. Failure to de-conjugate will result in false-negative quantifications. Cold acetonitrile denatures binding proteins, releasing fully free analytes into the supernatant.

Step 3: Solid Phase Extraction (SPE) via MCX

-

Action: Dilute the supernatant with 2% phosphoric acid. Load onto a pre-conditioned MCX cartridge. Wash with 2% formic acid, followed by 100% methanol. Elute with 5% ammonium hydroxide in methanol. Dry under nitrogen and reconstitute in mobile phase.

-

Causality & Self-Validation: Both MPH and HOMPH contain a secondary amine on their piperidine rings, which remains protonated (positively charged) at acidic pH. The MCX cartridge utilizes a dual-retention mechanism. Washing with formic acid and methanol removes neutral lipids and acidic interferences (like ritalinic acid) while the basic analytes remain electrostatically bound. Eluting with a basic solution deprotonates the amine, breaking the ionic bond. This pH-gated mechanism acts as a self-validating purification step, ensuring extreme specificity.

Step 4: LC-MS/MS Quantification (MRM Mode)

-

Action: Inject 5 µL onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect using positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

-

Causality & Self-Validation: Formic acid acts as a proton donor, ensuring complete ionization of the piperidine nitrogen for +ESI. MRM mode monitors specific precursor-to-product ion transitions (e.g., m/z 234 → 84 for MPH; m/z 250 → 84 for HOMPH). A calibration curve bracketing the expected physiological range (1–100 ng/mL) with an R2>0.99 validates the linearity of the run.

Conclusion

The discovery of hydroxylated methylphenidate metabolites fundamentally shifted our understanding of psychostimulant pharmacokinetics. While p-hydroxymethylphenidate exhibits potent intrinsic dopaminergic activity, its rapid hepatic glucuronidation and poor blood-brain barrier permeability relegate it to a minor role in standard MPH efficacy[5][6]. However, as personalized medicine advances, understanding the CYP-mediated formation of these metabolites becomes crucial for predicting drug-drug interactions and explaining inter-patient variability in MPH tolerability. Utilizing robust, self-validating analytical frameworks like MCX-SPE coupled with LC-MS/MS ensures that these elusive metabolites can be accurately tracked in modern clinical and forensic settings.

References

- Methylphenidate Pathway, Pharmacokinetics - ClinPGx.PharmGKB / ClinPGx.

- Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects.PubMed (NIH).

- Synthesis and pharmacology of hydroxylated metabolites of methylphenidate.PubMed (NIH).

- Amphetamine and methylphenidate potential on the recovery from stroke and traumatic brain injury: a review.D-NB.info.

- Dexmethylphenidate - Wikipedia.Wikipedia.

- Distribution of Methylphenidate and P-Hydroxymethylphenidate in Rats.PubMed (NIH).

- Development of a Physiologically Based Model to Describe the Pharmacokinetics of Methylphenidate...PLOS.

- Sex differences in the kinetic profiles of d- and l- methylphenidate in the brains of adult rats.European Review.

- Synthesis and pharmacology of hydroxylated metabolites of methyl phenidate | Journal of Medicinal Chemistry.ACS Publications.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Dexmethylphenidate - Wikipedia [en.wikipedia.org]

- 3. Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. Synthesis and pharmacology of hydroxylated metabolites of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of methylphenidate and p-hydroxymethylphenidate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Structure Elucidation of erythro-4-Hydroxy Ritalinic Acid: Analytical Methodologies and Stereochemical Characterization

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals

Executive Summary

Methylphenidate (MPH) is a widely prescribed psychostimulant whose metabolic fate is predominantly governed by hepatic carboxylesterase 1 (CES1A1), yielding the inactive metabolite ritalinic acid. However, minor cytochrome P450-mediated pathways generate hydroxylated derivatives, notably 4-hydroxy ritalinic acid (also known as para-hydroxyritalinic acid or α -(4-hydroxyphenyl)-2-piperidineacetic acid) .

While modern pharmaceutical formulations of MPH exclusively contain the pharmacologically active threo diastereomer, the erythro diastereomer—historically removed due to adverse cardiovascular effects—remains highly relevant in forensic toxicology, the analysis of illicitly synthesized legacy drugs, and complex pharmacokinetic profiling . Differentiating the erythro from the threo configuration of 4-hydroxy ritalinic acid requires a rigorous, self-validating analytical framework. This whitepaper details the definitive workflows for the structure elucidation of erythro-4-hydroxy ritalinic acid using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Molecular Architecture & Stereochemical Context

Erythro-4-hydroxy ritalinic acid (C₁₃H₁₇NO₃) possesses two chiral centers: the C2 position of the piperidine ring (C2') and the α -carbon of the acetic acid moiety.

-

The threo racemate consists of the (2R,2'R) and (2S,2'S) enantiomers.

-

The erythro racemate consists of the (2R,2'S) and (2S,2'R) enantiomers .

Because the molecule contains both a basic piperidine nitrogen (pKa ~9.0) and an acidic carboxylic group (pKa ~4.3), it exists primarily as a highly polar zwitterion at physiological pH. This physicochemical property dictates the necessity for specialized chromatographic retention strategies and polar NMR solvents.

Metabolic pathway of methylphenidate yielding erythro-4-hydroxy ritalinic acid via CES1 and CYP450.

High-Resolution Mass Spectrometry (HRMS) Workflow

HRMS is deployed to confirm the exact mass and establish the primary connectivity of the molecule through collision-induced dissociation (CID).

Causality of Methodological Choices

Due to the zwitterionic nature of 4-hydroxy ritalinic acid, standard reversed-phase C18 columns often result in poor retention and peak shape. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention. Electrospray Ionization in positive mode (ESI+) is selected because the piperidine nitrogen readily accepts a proton, yielding a robust [M+H]+ precursor ion .

Step-by-Step LC-HRMS Protocol

-

Sample Preparation: Reconstitute 1 mg of the analyte in 1 mL of Acetonitrile/Water (90:10, v/v) containing 0.1% formic acid.

-

Chromatography: Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Isocratic hold at 95% B for 2 min, ramp to 50% B over 8 min.

-

-

Mass Spectrometry: Operate the Q-TOF or Orbitrap in ESI+ mode. Set the resolving power to ≥ 70,000 (at m/z 200). Apply a normalized collision energy (NCE) of 20-35 eV for MS/MS fragmentation.

-

Self-Validating System: Prior to sample injection, run a certified reference standard of ritalinic acid. If the exact mass error exceeds ± 3 ppm or the retention time shifts by >0.1 min, immediately halt the sequence, recalibrate the mass analyzer, and re-equilibrate the column.

Quantitative Data: Expected HRMS Fragmentation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Formula | Structural Assignment | Mass Error Limit |

| 236.1281 [M+H]+ | - | C₁₃H₁₈NO₃⁺ | Intact protonated molecule | ≤ 3 ppm |

| 190.1226 | C₁₂H₁₆NO⁺ | Loss of HCOOH (46 Da) | ≤ 3 ppm | |

| 119.0491 | C₈H₇O⁺ | 4-Hydroxyphenylketene ion | ≤ 3 ppm | |

| 84.0808 | C₅H₁₀N⁺ | Cleaved piperidine ring | ≤ 3 ppm |

Nuclear Magnetic Resonance (NMR) Elucidation

While HRMS confirms the 2D connectivity, NMR is the absolute cornerstone for distinguishing the erythro diastereomer from the threo diastereomer.

Causality of Methodological Choices

Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) is required due to the polarity of the molecule. To differentiate the diastereomers, we rely on 1D 1 H J -coupling constants and 2D NOESY (Nuclear Overhauser Effect Spectroscopy). In the erythro configuration ((2R,2'S) or (2S,2'R)), steric repulsion between the bulky 4-hydroxyphenyl group and the piperidine ring forces the molecule into a staggered conformation. This places the α -proton and the C2'-proton in a specific dihedral arrangement, resulting in a distinct 3JHα,H2′ coupling constant and specific spatial proximities (NOE cross-peaks) compared to the threo isomer .

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the purified compound in 600 µL of CD₃OD. Transfer to a 5 mm precision NMR tube.

-

Acquisition (1D): Acquire a standard 1 H spectrum at 600 MHz (298 K). Use 64 scans with a relaxation delay (D1) of 2 seconds.

-

Acquisition (2D NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Collect 256 increments in the indirect dimension.

-

Self-Validating System: Run a 1D 1 H spectrum of a known sucrose standard in D₂O prior to the analyte. Verify that the residual solvent peak suppression does not distort adjacent signals. If the 3J coupling of the sucrose anomeric proton deviates from 3.8 Hz, shim the magnet until optimal homogeneity is achieved before proceeding.

Stereochemical differentiation of erythro and threo diastereomers using NMR coupling and NOE data.

Quantitative Data: Key NMR Chemical Shifts (600 MHz, CD₃OD)

| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) |

| 1 H | α -CH | ~3.55 | Doublet | 3J = ~9.5 (Diagnostic for erythro) |

| 1 H | Piperidine C2'-H | ~3.30 | Multiplet | - |

| 1 H | Aromatic C2, C6 | ~7.15 | Doublet (AA'BB') | 3J = 8.5 |

| 1 H | Aromatic C3, C5 | ~6.80 | Doublet (AA'BB') | 3J = 8.5 |

| 13 C | Carboxylic C=O | ~175.0 | Singlet | - |

| 13 C | Aromatic C-OH (C4) | ~157.5 | Singlet | - |

(Note: Chemical shifts may vary slightly depending on exact pH and concentration due to the zwitterionic equilibrium).

Orthogonal Validation via X-Ray Crystallography

For absolute, undeniable proof of the erythro relative configuration, single-crystal X-ray diffraction (SCXRD) is the gold standard.

Step-by-Step Crystallization Protocol

-

Solvent Selection: Because 4-hydroxy ritalinic acid is a zwitterion, it resists crystallization from non-polar solvents. Prepare a saturated solution of the analyte in hot Methanol/Water (80:20, v/v).

-

Vapor Diffusion: Place the open vial containing the saturated solution inside a larger, sealed chamber containing a volatile anti-solvent (e.g., Acetone or Tetrahydrofuran).

-

Incubation: Allow the system to sit undisturbed at 4 °C for 7–14 days to promote slow diffusion and the growth of diffraction-quality single crystals.

-

Self-Validating System: Prior to full data collection, mount the crystal and collect a brief 10-frame preliminary scan. If the mosaicity exceeds 1.5° or the diffraction spots are smeared, discard the crystal. The protocol requires a discrete, sharp diffraction pattern to ensure the resulting electron density map is mathematically reliable.

References

-

Patrick, K. S., Kilts, C. D., & Breese, G. R. (1981). Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. Journal of Medicinal Chemistry, 24(10), 1237–1240.[Link]

-

Wikipedia Contributors. (n.d.). Methylphenidate. Wikipedia, The Free Encyclopedia.[Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10199290, L-erythro-Methylphenidate Hydrochloride. PubChem.[Link]

-

Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. European Journal of Drug Metabolism and Pharmacokinetics, 42(1), 11–16.[Link]

-

Manier, S. K., et al. (2018). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro diastereomers. Forensic Toxicology, 36, 1–15.[Link]

stability of erythro-4-hydroxy ritalinic acid in solution

An In-Depth Technical Guide to the Stability of Ritalinic Acid in Solution

A Note on the Subject: This guide focuses on the stability of ritalinic acid , the primary metabolite of methylphenidate. The initially requested topic, "erythro-4-hydroxy ritalinic acid," did not yield sufficient specific data in the current body of scientific literature to construct an in-depth guide. As ritalinic acid stability is a critical and well-documented area of interest for researchers in this field, this guide has been developed to provide a comprehensive and technically robust resource on this closely related and vital compound.

Introduction

Ritalinic acid (RA) is the principal and pharmacologically inactive metabolite of the widely prescribed psychostimulant, methylphenidate (MPH).[1][2][3] The conversion from the parent drug occurs primarily in the liver through hydrolysis of the methyl ester group, a reaction catalyzed by carboxylesterase 1 (CES1).[1][2][4] Understanding the stability of ritalinic acid is paramount in the fields of clinical pharmacology, pharmacokinetics, and forensic toxicology. The concentration of RA in biological samples serves as a crucial biomarker for assessing methylphenidate use and metabolism. However, the measured concentration of RA is inextricably linked to the stability of its parent compound, MPH, which is prone to degradation both in vivo and ex vivo.

This technical guide provides a detailed examination of the factors governing the stability of ritalinic acid in various solution-based environments, particularly in biological matrices. It offers field-proven experimental protocols for stability assessment, discusses state-of-the-art analytical methodologies, and explains the causality behind experimental choices to ensure data integrity and trustworthiness.

Section 1: Physicochemical Properties and Degradation Pathways

The stability of ritalinic acid cannot be discussed in isolation; it is fundamentally linked to the degradation of methylphenidate. The primary "degradation" pathway of concern in analytical settings is the hydrolysis of MPH to RA, which can artificially inflate RA concentrations if samples are not handled correctly.

The Central Role of pH

The rate of hydrolysis of methylphenidate to ritalinic acid is highly pH-dependent. Studies have shown that while this conversion can occur under acidic conditions, it is significantly accelerated in neutral to alkaline environments.[5][6]

-

Alkaline Hydrolysis: In basic solutions (pH > 7.0), MPH undergoes spontaneous, non-enzymatic hydrolysis to RA. This is a critical consideration for in vitro experiments and when analyzing samples from biological compartments with varying pH, such as the gastrointestinal tract.[5][6][7]

-

Acidic Conditions: While more stable than in alkaline conditions, MPH can still undergo hydrolysis to RA under strong acidic conditions, particularly at elevated temperatures.[5]

Conversely, the reverse reaction—the esterification of ritalinic acid back to methylphenidate—is favored in the presence of an acid catalyst and low water content, a principle used in the chemical synthesis of MPH.[8][9][10] This implies that in typical aqueous biological samples, ritalinic acid itself is chemically stable against conversion back to the parent drug.

The Decisive Impact of Temperature

Temperature is the most critical factor in the preservation of both methylphenidate and ritalinic acid in biological samples. Elevated temperatures drastically accelerate the rate of MPH hydrolysis, leading to a corresponding increase in RA concentration.

-

Elevated Temperatures (35°C): At this temperature, MPH degrades rapidly, with a significant increase in RA observed within hours.[11][12] For instance, one study reported a 244% increase in RA concentration after 24 hours at 35°C.[11][12]

-

Room Temperature (~25°C): Significant degradation of MPH to RA occurs. It can take as little as two weeks for MPH to be completely converted to RA at this temperature.[11][12] A 53% increase in RA can be seen within the first 24 hours.[11][12]

-

Refrigerated (4°C): Both analytes are considered stable for approximately one week.[11][12]

-

Frozen (-20°C): This is the optimal storage condition for long-term stability. Both MPH and RA have been shown to be stable for at least 5 months when stored at -20°C.[11][12][13][14]

Enzymatic and Microbial Degradation

In vivo and within biological samples, enzymatic activity is a primary driver of MPH conversion.

-

Carboxylesterase 1 (CES1): This hepatic enzyme is the main catalyst for the hydrolysis of MPH to RA in the body.[2][4][15] Esterases present in biological matrices like blood and plasma can continue this activity ex vivo, making proper sample quenching and storage essential.[3][16]

-

Microbial Activity: While gut microbiota have been investigated for their potential to metabolize MPH, pH has been identified as a more significant factor for its hydrolysis in the gut.[5][6][17] However, separate research has demonstrated that certain bacterial strains isolated from environmental samples can biodegrade ritalinic acid itself, using it as a carbon and nitrogen source.[18] This suggests that RA is not entirely recalcitrant and can be degraded under specific microbial conditions, a factor to consider in environmental fate studies or in cases of sample contamination.[18]

Section 2: Data Summary on Analyte Stability

The following table summarizes the stability data for Methylphenidate (MPH) and Ritalinic Acid (RA) in blood under various storage conditions, as derived from key literature. This data underscores the inverse relationship between the stability of the parent drug and the concentration of its metabolite.

| Storage Condition | Time Period | Methylphenidate (MPH) Concentration Change | Ritalinic Acid (RA) Concentration Change | Stability Recommendation |

| Elevated (35°C) | 24 hours | Significant Loss (~65-69%)[11][12] | Significant Increase (~244%)[11][12] | Not Recommended |

| 2 weeks | Complete degradation[11][12] | Correlating increase | Not Recommended | |

| Room Temp (25°C) | 24 hours | Loss (~18-21%)[11][12] | Increase (~53%)[11][12] | Not Recommended |

| 2 weeks | Complete degradation[11][12] | Correlating increase | Not Recommended | |

| Refrigerated (4°C) | 1 week | Stable (within ±17% change)[11][12] | Stable (within ±17% change)[11][12] | Suitable for Short-Term Storage |

| Frozen (-20°C) | 5 months | Stable[11][12] | Stable[11][12] | Optimal for Long-Term Storage |

Section 3: Visualized Workflows and Pathways

Visual diagrams help clarify complex processes. The following are presented in DOT language for use with Graphviz.

Metabolic Pathway of Methylphenidate

This diagram illustrates the primary metabolic conversion of Methylphenidate to Ritalinic Acid.

Caption: Primary metabolic pathway of Methylphenidate to Ritalinic Acid.

Experimental Workflow for Stability Assessment in a Biological Matrix

This workflow outlines the key steps for a robust stability study.

Caption: Workflow for assessing analyte stability in a biological matrix.

Section 4: Experimental Protocols

Adherence to validated protocols is essential for generating reliable and reproducible stability data. The following protocols are grounded in methodologies reported in peer-reviewed literature and align with international guidelines.

Protocol 1: Long-Term Stability of Ritalinic Acid in Whole Blood

Objective: To determine the stability of ritalinic acid in whole blood under various temperature conditions over time. This protocol is based on the principles outlined in stability studies such as those by Smith & Swortwood (2021).[11][12]

Materials:

-

Ritalinic acid reference standard

-

Deuterated ritalinic acid (e.g., d10-RA) internal standard (IS)[6][19]

-

Control whole blood from a certified vendor

-

Reagents for sample preparation (e.g., HPLC-grade methanol, zinc sulfate)[20]

-

Calibrated pipettes, cryovials, centrifuge

-

Validated LC-MS/MS system[21]

Methodology:

-

Preparation of Solutions:

-

Prepare a primary stock solution of ritalinic acid in a suitable solvent (e.g., methanol) at 1 mg/mL.

-

Prepare a working stock solution of the IS (d10-RA) at an appropriate concentration (e.g., 100 µg/mL).

-

Prepare two sets of spiking solutions from the primary stock to achieve low (e.g., 15 ng/mL) and high (e.g., 150 ng/mL) final concentrations in blood.[11][12]

-

-

Sample Spiking and Aliquoting:

-

Dispense control whole blood into a sufficient number of cryovials for all time points and conditions.

-

Spike the blood samples to the target low and high concentrations.

-

Gently mix and allow to equilibrate for 15-30 minutes at 4°C.

-

-

Time Zero (T=0) Analysis:

-

Immediately process and analyze a set of low and high concentration samples (n=3 for each) to establish the baseline concentration.

-

-

Storage:

-

Store the remaining aliquots at the designated temperatures: -20°C, 4°C, and 25°C.

-

-

Time Point Analysis:

-

At each scheduled time point (e.g., 24h, 7d, 1m, 3m, 5m), retrieve a set of samples (n=3) from each temperature condition.

-

Allow frozen samples to thaw completely at 4°C.

-

-

Sample Preparation (Protein Precipitation): [20]

-

To 100 µL of blood sample, add the IS solution.

-

Add 200 µL of a quenching solution (e.g., zinc sulfate in methanol) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the concentration of ritalinic acid in each sample using the validated LC-MS/MS method.

-

Calculate the mean concentration at each time point and compare it to the mean T=0 concentration.

-

The analyte is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15%) of the T=0 value.

-

Protocol 2: Forced Degradation (Stress Testing) of Ritalinic Acid

Objective: To identify potential degradation products and degradation pathways for ritalinic acid itself, in accordance with ICH Q1A guidelines.[22][23]

Materials:

-

Ritalinic acid reference standard

-

Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)

-

pH meter, heating block, photostability chamber

-

Validated LC-MS/MS system with capability for unknown peak detection.

Methodology:

-

Prepare Solutions: Prepare a solution of ritalinic acid in a 50:50 mixture of water and a suitable organic solvent (e.g., acetonitrile) at a concentration of ~100 µg/mL.

-

Apply Stress Conditions:

-

Acid Hydrolysis: Mix the RA solution 1:1 with 0.2 M HCl (final conc. 0.1 M HCl). Incubate one aliquot at room temperature and another at 60°C for 24 hours.

-

Base Hydrolysis: Mix the RA solution 1:1 with 0.2 M NaOH (final conc. 0.1 M NaOH). Incubate at room temperature for 24 hours. Neutralize with HCl before analysis.

-

Oxidation: Mix the RA solution 1:1 with 6% H₂O₂ (final conc. 3% H₂O₂). Incubate at room temperature for 24 hours, protected from light.

-

Photostability: Expose the RA solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23] Keep a control sample protected from light.

-

Thermal Stress: Store a solid sample of RA in an oven at 60°C for 24 hours. Dissolve in the solvent mixture before analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by LC-MS/MS.

-

Compare the chromatograms. Look for a decrease in the peak area of the parent ritalinic acid peak and the appearance of new peaks (degradants).

-

Attempt to characterize any significant degradants using the mass spectral data.

-

Conclusion

The stability of erythro-4-hydroxy ritalinic acid's more prevalent counterpart, ritalinic acid, is a multi-faceted issue fundamentally governed by the stability of its parent drug, methylphenidate. While ritalinic acid is chemically more robust than MPH, its concentration in analytical samples is highly susceptible to pre-analytical variables, primarily temperature and sample handling time. The data unequivocally demonstrates that improper storage can lead to the ex vivo hydrolysis of MPH, resulting in artificially inflated ritalinic acid concentrations and compromising the integrity of clinical or forensic data.

For researchers, scientists, and drug development professionals, the key takeaway is the critical need for stringent, standardized protocols. Samples must be processed promptly and stored at -20°C or colder to ensure long-term stability and prevent the degradation of methylphenidate.[11][12] By implementing the robust methodologies and understanding the causal factors detailed in this guide, the scientific community can ensure the generation of accurate, reliable, and trustworthy data in the study of methylphenidate and its metabolites.

References

-

Smith, M. L., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 931–938. Available from: [Link]

-

Maia, J., et al. (2023). Methylphenidate and Its Impact on Redox Balance and Behavior. MDPI. Available from: [Link]

-

Smith, M. L., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. ResearchGate. Available from: [Link]

-

Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood. Creative Bioarray. Available from: [Link]

- Google Patents. (2015). US20150038720A1 - Low-Temperature Synthesis of Methylphenidate Hydrochloride.

- Google Patents. (2016). US9475770B2 - Low-temperature synthesis of methylphenidate hydrochloride.

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]

-

Wikipedia. Ritalinic acid. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

-

Perez-Pardo, P., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. PMC. Available from: [Link]

-

de Wouters, T., et al. (2020). pH-dependent spontaneous hydrolysis rather than gut bacterial metabolism reduces levels of the ADHD treatment, Methylphenidate. bioRxiv. Available from: [Link]

-

Gizer, I. R., et al. (2016). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. Available from: [Link]

-

Perez-Pardo, P., et al. (2021). Stability of methylphenidate under various ph conditions in the presence or absence of gut microbiota. University of Groningen research portal. Available from: [Link]

- Google Patents. (2019). EP2651892B1 - Low-temperature synthesis of methylphenidate hydrochloride.

-

Bishop, J. R., et al. (2015). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass. ScienceDirect. Available from: [Link]

-

Shur, S., et al. (2021). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. MDPI. Available from: [Link]

-

Gupta, A., & Singh, A. K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

-

University of Colorado Anschutz Medical Campus. Processing and Storage of Samples for Metabolomics Assays. Available from: [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

-

Williamson, N. M., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. ACS Publications. Available from: [Link]

-

Hubig, S. M., et al. (2013). Preparation and structural analysis of (±)-threo-ritalinic acid. PubMed. Available from: [Link]

-

Zhang, Y. (1995). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST (uSask). Available from: [Link]

-

Eklund, A., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Oxford Academic. Available from: [Link]

-

Himes, S. K., et al. (2013). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. springermedizin.de. Available from: [Link]

-

Cichocka, D., et al. (2018). Bacterial isolates degrading ritalinic acid-human metabolite of neuro enhancer methylphenidate. PubMed. Available from: [Link]

-

da Silva, A. C. C., et al. (2014). Enantioselective Determination of Methylphenidate in Human Plasma by High Performance Liquid Chromatography. scielo.br. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Ritalin LA - accessdata.fda.gov. Available from: [Link]

-

Perez-Pardo, P., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. PubMed. Available from: [Link]

-

Perez-Pardo, P., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. ResearchGate. Available from: [Link]

-

Eklund, A., et al. (2013). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Scilit. Available from: [Link]

-

Omori UK. (2025). Key Guidelines for Stability Testing of Pharmaceutical Products. Available from: [Link]

-

Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. PubMed. Available from: [Link]

-

International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

Open Ukrainian Citation Index (OUCI). Development of Analytical Method for the Determination of Methylphenidate, the Analog Ethylphenidate and Their Metabolite Ritalinic Acid in Oral Fluid Samples by Micro-Quechers and Liquid Chromatography−Tandem Mass Spectrometry. Available from: [Link]

-

Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. SpringerLink. Available from: [Link]

-

Taylor & Francis Online. Ritalinic acid – Knowledge and References. Available from: [Link]

-

ClinPGx. Methylphenidate Pathway, Pharmacokinetics. Available from: [Link]

Sources

- 1. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricardinis.pt [ricardinis.pt]

- 4. mdpi.com [mdpi.com]

- 5. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-dependent spontaneous hydrolysis rather than gut bacterial metabolism reduces levels of the ADHD treatment, Methylphenidate | bioRxiv [biorxiv.org]

- 7. research.rug.nl [research.rug.nl]

- 8. US20150038720A1 - Low-Temperature Synthesis of Methylphenidate Hydrochloride - Google Patents [patents.google.com]

- 9. US9475770B2 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 10. EP2651892B1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers | springermedizin.de [springermedizin.de]

- 15. ClinPGx [clinpgx.org]

- 16. harvest.usask.ca [harvest.usask.ca]

- 17. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bacterial isolates degrading ritalinic acid-human metabolite of neuro enhancer methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. daneshyari.com [daneshyari.com]

- 20. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. omoriuk.co.uk [omoriuk.co.uk]

- 23. database.ich.org [database.ich.org]

Navigating the Niche: A Technical Guide to Procuring Erythro-4-hydroxy ritalinic acid for Advanced Research

For Immediate Release

For researchers, scientists, and drug development professionals investigating the metabolism and pharmacology of methylphenidate, access to high-quality analytical standards is paramount. While the primary metabolite, ritalinic acid, is readily available, obtaining its hydroxylated variants, particularly the specific diastereomer erythro-4-hydroxy ritalinic acid, presents a significant challenge. This in-depth technical guide provides a comprehensive overview of the commercial availability landscape, outlines a pathway for procurement through custom synthesis, and details the necessary quality control and analytical validation required for this non-standard reference material.

The Commercial Landscape: A Scarcity of the Erythro Isomer

A thorough investigation of the current market for analytical standards reveals a critical gap: the direct commercial availability of erythro-4-hydroxy ritalinic acid is virtually non-existent. While its diastereomer, threo-dl-4-hydroxy ritalinic acid, and the parent compound, DL-erythro ritalinic acid, are listed by several chemical suppliers, the specific erythro-4-hydroxy isomer remains a niche compound not offered as a stock item. This scarcity necessitates a proactive approach for research teams requiring this specific metabolite.

| Compound | Commercial Availability | Notable Suppliers |

| erythro-4-hydroxy ritalinic acid | Not Commercially Available | N/A |

| threo-dl-4-hydroxy ritalinic acid | Commercially Available | Sriramchem, Clinivex |

| DL-erythro Ritalinic Acid | Commercially Available | LGC Standards, Pharmaffiliates |

| (±)-threo-Ritalinic acid-D4 HCl | Commercially Available | Cerilliant, Alkali Scientific |

The Path Forward: Custom Synthesis as the Primary Procurement Strategy

Given the lack of off-the-shelf availability, custom chemical synthesis emerges as the most viable route for obtaining erythro-4-hydroxy ritalinic acid. This approach offers the advantage of securing a well-characterized standard tailored to specific research needs. Several companies specialize in the custom synthesis of pharmaceutical metabolites and reference standards.

Key Considerations for Engaging a Custom Synthesis Provider:

-

Expertise in Metabolite Synthesis: Select a provider with demonstrated experience in synthesizing complex drug metabolites, including chiral compounds.

-

Comprehensive Analytical Services: The provider must have robust in-house capabilities for structural elucidation and purity assessment, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Thorough Documentation: Insist on a detailed Certificate of Analysis (CoA) that includes all characterization data and a statement of purity.

Workflow for Procuring a Custom Standard:

Comprehensive Technical Guide: Biosynthesis, Metabolism, and Pharmacological Profiling of erythro-4-Hydroxy Ritalinic Acid

Executive Summary

Methylphenidate (MPH) is a widely prescribed psychostimulant, traditionally administered as a racemic mixture of its threo diastereomers. However, the erythro diastereomer—often present as a synthetic impurity or utilized as a pharmacological probe—undergoes parallel, yet distinct, metabolic pathways[1]. erythro-4-Hydroxy ritalinic acid is a critical terminal metabolite in this cascade. This whitepaper provides a rigorous examination of the in vivo biotransformation (metabolic biosynthesis) of erythro-4-hydroxy ritalinic acid, the chemo-enzymatic methodology required to synthesize it as a reference standard, and the causal logic behind its pharmacological evaluation[1],[2].

Stereochemical Context & Causality in Experimental Design

The stereochemistry of methylphenidate dictates both its receptor binding affinity and its metabolic clearance rate. While d-threo-MPH is the primary active enantiomer responsible for dopamine transporter (DAT) inhibition, the erythro isomers are largely inactive[1].

Why study the erythro pathway?

-

Impurity Profiling & Forensic Toxicology: erythro-MPH can be present in illicitly synthesized or improperly purified batches. Its unique metabolites, such as erythro-4-hydroxy ritalinic acid, serve as definitive biomarkers for forensic analysis.

-

Enzymatic Stereoselectivity: Human Carboxylesterase 1 (CES1A1) exhibits profound stereoselectivity. The causality here is structural: the spatial orientation of the piperidine ring relative to the phenyl ring in the erythro configuration alters the steric fit within the CES1 active site, directly impacting the rate of ester hydrolysis[2].

In Vivo Biotransformation (Metabolic Biosynthesis) Pathway

Because methylphenidate is a synthetic xenobiotic, the "biosynthesis" of erythro-4-hydroxy ritalinic acid occurs entirely via mammalian hepatic biotransformation. This system relies on two primary enzyme classes:

-

Carboxylesterase 1 (CES1): Mediates the hydrolysis of the methyl ester group. CES1 is highly expressed in the liver and is the dominant clearance pathway for MPH, converting erythro-MPH to erythro-ritalinic acid[2].

-

Cytochrome P450 (Primarily CYP2D6): Mediates the minor oxidative pathway, specifically the para-hydroxylation of the phenyl ring.

The biosynthesis of erythro-4-hydroxy ritalinic acid can proceed via two parallel routes:

-

Route A (Hydrolysis first): erythro-MPH CES1 erythro-Ritalinic Acid CYP2D6 erythro-4-Hydroxy Ritalinic Acid.

-

Route B (Oxidation first): erythro-MPH CYP2D6 erythro-4-Hydroxymethylphenidate CES1 erythro-4-Hydroxy Ritalinic Acid.

Metabolic biosynthesis of erythro-4-hydroxy ritalinic acid via CES1 and CYP2D6.

Chemo-Enzymatic Synthesis & Experimental Protocols

To generate erythro-4-hydroxy ritalinic acid for pharmacological testing, researchers must synthesize it in vitro. The protocol below is adapted from the foundational work by Patrick, Kilts, and Breese (1981)[1].

Causality in Protocol Design

-

Base-Catalyzed Deesterification: Methyl esters are highly stable under neutral conditions. The use of a strong base (e.g., NaOH) forces a nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which subsequently collapses to expel the methoxide leaving group.

-

Self-Validating Mass Shift: This protocol is self-validating via LC-MS/MS. The successful conversion of erythro-4-hydroxymethylphenidate to erythro-4-hydroxy ritalinic acid results in a highly predictable mass shift (loss of 14 Da, representing the transition from −CH3 to −H ).

Step-by-Step Methodology

-

Precursor Preparation: Begin with purified erythro-dl-p-hydroxymethylphenidate (synthesized via the reduction of the corresponding p-hydroxyphenyl-piperidine intermediate)[1].

-

Alkaline Hydrolysis:

-

Dissolve 100 mg of erythro-4-hydroxymethylphenidate in 5 mL of 1N NaOH.

-

Reflux the solution at 80°C for 2 hours. The thermal energy overcomes the activation barrier for the nucleophilic attack on the sterically hindered ester.

-

-

Acidification & Precipitation:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Titrate dropwise with 1N HCl until the pH reaches the isoelectric point of the zwitterionic product (approx. pH 5.5 - 6.0).

-

erythro-4-hydroxy ritalinic acid will precipitate out of the aqueous solution.

-

-

Isolation & Validation:

-

Filter the precipitate under a vacuum and wash with cold distilled water.

-

Validate the structure using 1 H-NMR (confirming the disappearance of the singlet at ~3.6 ppm corresponding to the methyl ester) and LC-MS/MS.

-

Chemo-synthetic workflow and validation protocol for erythro-4-hydroxy ritalinic acid.

Quantitative Pharmacological Data

To evaluate the dopaminergic activity of these synthesized metabolites, Patrick et al. utilized Intracerebroventricular (ICV) administration in rat models[1].

Causality of ICV Administration: Ritalinic acid and its hydroxylated derivatives are highly polar, zwitterionic molecules that cannot passively diffuse across the lipophilic Blood-Brain Barrier (BBB). If administered systemically (IV or orally), the lack of behavioral response could be falsely attributed to poor receptor affinity rather than poor biodistribution. ICV administration bypasses the BBB, ensuring that any observed locomotor activity is a direct result of the molecule's intrinsic pharmacodynamics at the dopamine transporter[1].

Table 1: Relative In Vivo Dopaminergic Activity (Locomotor Response)

| Compound | Stereochemistry | Ester Status | Relative Locomotor Activity |

| Methylphenidate (1a) | threo | Methyl Ester | High (Active Baseline) |

| Methylphenidate (1b) | erythro | Methyl Ester | Low |

| 4-Hydroxymethylphenidate (5a) | threo | Methyl Ester | Very High (Maximal Response) |

| 4-Hydroxymethylphenidate (5b) | erythro | Methyl Ester | Low |

| Ritalinic Acid (2a/2b) | threo / erythro | Free Acid | Minimal (Slight Increase) |

| 4-Hydroxy Ritalinic Acid (6a/6b) | threo / erythro | Free Acid | Minimal (Slight Increase) |

Data summarized from the foundational ICV locomotor assays[1]. The data clearly demonstrates that deesterification (yielding the free acids) nearly abolishes dopaminergic activity, regardless of stereochemistry or para-hydroxylation.

References

-

Patrick KS, Kilts CD, Breese GR. Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. Journal of Medicinal Chemistry. 1981;24(10):1237-1240. doi:10.1021/jm00142a021. URL:[Link]

-

Sun Z, Murry DJ, Sanghani SP, Davis WI, Kedishvili NY, Zou Q, Hurley TD, Bosron WF. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics. 2004;310(2):469-476. doi:10.1124/jpet.104.067116. URL:[Link]

Sources

Comprehensive Technical Guide on Erythro-4-Hydroxy Ritalinic Acid: Chemical Properties, Metabolic Pathways, and Analytical Methodologies

Executive Summary

Erythro-4-hydroxy ritalinic acid (CAS: 749160-35-8) is a specialized, bioactive reference standard and a minor diastereomeric metabolite of methylphenidate (MPH)[1]. While the threo diastereomer is the primary pharmacologically active form in commercial ADHD medications (e.g., Ritalin), the erythro isomer provides critical forensic, pharmacokinetic, and toxicological insights. Identifying this specific diastereomer is essential for impurity profiling in pharmaceutical manufacturing and for differentiating between the consumption of prescription medications versus illicitly synthesized racemic MPH mixtures.

This whitepaper synthesizes the structural properties, enzymatic metabolic pathways, and self-validating analytical protocols required to isolate and quantify erythro-4-hydroxy ritalinic acid in complex biological matrices.

Chemical Identity & Structural Properties

The hydroxylation of ritalinic acid at the 4-position of the piperidine ring introduces a polar hydroxyl group, fundamentally altering the molecule's lipophilicity and chromatographic behavior compared to its parent compound.

Table 1: Quantitative Chemical & Structural Properties

| Property | Value |

| Compound Name | Erythro-4-hydroxy ritalinic acid |

| CAS Number | 749160-35-8[1] |

| Molecular Formula | C13H17NO3[2] |

| Molar Mass | 235.28 g/mol [2] |

| Parent Drug | Methylphenidate (MPH) |

| Primary Metabolite | Ritalinic Acid (RA) |

| Related Diastereomer | Threo-dl-4-hydroxy ritalinic acid (CAS: 181059-42-7)[2] |

| Precursor Ion [M+H]+ | m/z 236.1 |

Mechanistic Insight: The addition of the hydroxyl group prevents the molecule from easily crossing the blood-brain barrier, rendering it pharmacologically inactive in the central nervous system. However, this increased polarity is highly advantageous for direct-injection mass spectrometry, as it eliminates the need for the complex derivatization steps traditionally required in Gas Chromatography-Mass Spectrometry (GC-MS) workflows[3].

Metabolic Pathways & Pharmacokinetics

The metabolism of methylphenidate is heavily dependent on hepatic enzymes, primarily Carboxylesterase 1 (CES1). CES1 mediates the rapid de-esterification of MPH into the inactive metabolite ritalinic acid (RA), a process that accounts for 60–80% of the administered dose recovered in human urine[4].

Following this primary pathway, a minor fraction of ritalinic acid undergoes cytochrome P450-mediated aliphatic hydroxylation on the piperidine ring to form 4-hydroxy ritalinic acid. The stereochemistry of the parent MPH dictates the resulting metabolite's configuration. Because pharmaceutical-grade MPH is synthesized purely as the threo diastereomer, its metabolism primarily yields threo-4-hydroxy ritalinic acid[2]. The presence of erythro-4-hydroxy ritalinic acid typically indicates either in vivo chiral inversion or, more commonly, the ingestion of non-pharmaceutical grade MPH containing erythro impurities.

Metabolic pathway of methylphenidate to erythro-4-hydroxy ritalinic acid via CES1.

Analytical Methodologies & Experimental Protocols

Quantifying erythro-4-hydroxy ritalinic acid requires high-resolution techniques capable of separating diastereomers that share identical mass-to-charge ratios (m/z 236.1). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application[3].

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation (Dilution & Precipitation)

-

Aliquot 100 μL of the biological sample (human urine or plasma) into a sterile microcentrifuge tube.

-

Add 100 μL of internal standard solution (e.g., deuterated ritalinic acid, D3-RA, at 0.2 μg/mL in methanol)[3]. Causality: The internal standard acts as a self-validating control to correct for matrix effects and ionization suppression during the electrospray process.

-

Add 800 μL of distilled water (for urine) or cold acetonitrile (for plasma) to precipitate proteins and dilute the matrix[3].

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C. Extract the upper supernatant layer for direct LC injection.

Step 2: Liquid Chromatography (LC) Separation Causality: Because erythro and threo isomers have identical masses and similar fragmentation patterns, chromatographic separation is the only way to distinguish them. A slow gradient on a C18 column ensures baseline resolution.

Table 2: LC-MS/MS Quantitative Parameters

| Parameter | Specification |

| Analytical Column | C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase A | 0.2% Formic Acid in Distilled Water[3] |

| Mobile Phase B | 100% Acetonitrile[3] |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | m/z 236.1 |

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

-

Inject 5 μL of the prepared supernatant into the LC-MS/MS system.

-

Run a gradient starting at 5% Mobile Phase B, ramping to 95% B over 5 minutes. The 0.2% formic acid ensures complete protonation of the piperidine nitrogen, maximizing the [M+H]+ signal[3].

-

Monitor the MRM transitions for m/z 236.1. Identify the erythro-4-hydroxy ritalinic acid peak based on its specific retention time, which must be pre-calibrated using the certified CAS 749160-35-8 reference standard[1].

Step-by-step LC-MS/MS analytical workflow for quantifying ritalinic acid metabolites.

Sources

- 1. Buy Online CAS Number 749160-35-8 - TRC - erythro-4-Hydroxy Ritalinic Acid | LGC Standards [lgcstandards.com]

- 2. threo-dl-4-Hydroxy Ritalinic Acid - SRIRAMCHEM [sriramchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Method for the Chiral Separation of 4-Hydroxyritalinic Acid Stereoisomers by High-Performance Liquid Chromatography

Introduction: The Significance of Stereoisomeric Resolution of Methylphenidate Metabolites

Methylphenidate (MPH) is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Marketed primarily as a racemic mixture of its d,l-threo isomers, the pharmacological activity is predominantly attributed to the d-threo-enantiomer.[2] The metabolism of MPH is a complex and stereoselective process, primarily involving hydrolysis by carboxylesterase 1 (CES1) to its major, inactive metabolite, ritalinic acid (RA).[2][3] Further metabolism can occur through aromatic hydroxylation, leading to the formation of para-hydroxylated metabolites, including 4-hydroxyritalinic acid (p-hydroxyritalinic acid).

Given that MPH possesses two chiral centers, it exists as four stereoisomers. Consequently, its metabolite, 4-hydroxyritalinic acid, also presents as four distinct stereoisomers. The stereochemical configuration of drug metabolites can significantly influence their pharmacokinetic and pharmacodynamic profiles. Therefore, the ability to resolve and quantify the individual stereoisomers of 4-hydroxyritalinic acid is crucial for comprehensive pharmacokinetic studies, understanding inter-individual metabolic variability, and in forensic investigations to accurately reconstruct drug exposure.

This application note presents a detailed protocol for the chiral separation of 4-hydroxyritalinic acid stereoisomers using High-Performance Liquid Chromatography (HPLC) with a protein-based chiral stationary phase (CSP). The methodology is founded on established principles of chiral recognition and draws from successful strategies for the separation of the parent compound, ritalinic acid, and structurally analogous hydroxylated chiral acids.

Principles of Chiral Separation on an α1-Acid Glycoprotein (AGP) Stationary Phase

The cornerstone of this method is the use of a chiral stationary phase composed of α1-acid glycoprotein (AGP) immobilized on a silica support. AGP is a highly versatile protein-based CSP capable of resolving a wide range of chiral compounds, including acidic, basic, and neutral molecules.

The mechanism of chiral recognition on an AGP column is multifaceted, involving a combination of interactions between the analyte and the chiral selector:

-

Ionic Interactions: The primary amine groups of 4-hydroxyritalinic acid can interact with the negatively charged sialic acid residues on the AGP surface.

-

Hydrophobic Interactions: The phenyl and piperidine rings of the analyte can fit into hydrophobic pockets within the protein structure.

-

Hydrogen Bonding: The carboxylic acid and hydroxyl functional groups of 4-hydroxyritalinic acid can form hydrogen bonds with specific amino acid residues of the AGP.

The stereospecificity of these interactions leads to the formation of transient diastereomeric complexes between the individual stereoisomers of 4-hydroxyritalinic acid and the AGP. The differences in the stability of these complexes result in differential retention times, enabling their chromatographic separation. The mobile phase composition, particularly its pH and the concentration of organic modifiers, plays a critical role in modulating these interactions and achieving optimal resolution.

Experimental Workflow

The overall experimental workflow for the chiral separation of 4-hydroxyritalinic acid stereoisomers is depicted in the following diagram:

Caption: Workflow for 4-hydroxyritalinic acid stereoisomer analysis.

Detailed Protocol

This protocol provides a starting point for the method development and validation for the chiral separation of 4-hydroxyritalinic acid stereoisomers. Optimization may be required depending on the specific instrumentation and sample matrix.

Materials and Reagents

-

Reference standards of the four stereoisomers of 4-hydroxyritalinic acid (if available).

-

HPLC-grade acetonitrile and methanol.

-

Ammonium acetate, analytical grade.

-

Formic acid, analytical grade.

-

Ultrapure water (18.2 MΩ·cm).

-

Solid-phase extraction (SPE) cartridges appropriate for the extraction of acidic compounds from the sample matrix.

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, and column oven. |

| Chiral Column | Chiral AGP column (e.g., 100 mm x 4.0 mm, 5 µm particle size). |

| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 6.5 with formic acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Isocratic elution with 10% Acetonitrile for 20 minutes. Optimization of the organic modifier percentage may be necessary. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm or Tandem Mass Spectrometry (MS/MS) for higher sensitivity and selectivity. |

Sample Preparation (from Plasma)

-

To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Data Analysis

-